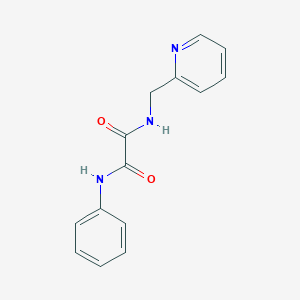

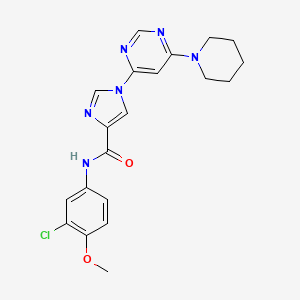

N-phenyl-N-(2-pyridylmethyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-phenyl-N-(2-pyridylmethyl)ethanediamide” is an organic compound . It is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a derivative of ethylenediamine, which is a type of organic compound with two amine groups . The exact structure would depend on the specific substitutions at the phenyl and pyridylmethyl groups .科学的研究の応用

Intramolecular Energy Transfer Processes : Bimetallic complexes of the formula (phen)Re(CO)(3)LOs(trpy)(bpy), which are related to the N-phenyl-N-(2-pyridylmethyl)ethanediamide structure, have been studied for their photophysical and photochemical properties. These complexes exhibit efficient Re(I)-Os(II) energy transfer, which is significant for understanding intramolecular energy transfer processes (Argazzi et al., 2001).

Catalytic Asymmetric Transfer Hydrogenation : Ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands, similar in structure to this compound, have been synthesized and evaluated for their use in catalytic asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997).

Luminescent Bimetallic Complexes : Homobimetallic Re(I) complexes, containing ligands related to this compound, have been synthesized and analyzed for their electrochemistry and photophysical properties. These studies contribute to understanding the luminescent properties of such complexes (Lin et al., 1992).

Surface Modification of Malachite : The use of ethanediamine, a compound structurally related to this compound, in the modification of malachite surfaces has shown to improve its sulfidization and flotation behavior. This research is significant for enhancing mineral processing techniques (Feng et al., 2018).

Chiral Alcohol Production via Biotransformation : The asymmetric conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol, a process involving compounds similar to this compound, has been explored using biocatalysts like Candida parapsilosis. This research has implications in the production of optically active alcohols used in organic synthesis (Nie Yao, 2003).

作用機序

Target of Action

It is known that this compound can act as an organic synthesis intermediate and pharmaceutical intermediate .

Mode of Action

It has been mentioned that it can act as an effective ligand for copper-catalyzed coupling reactions . This suggests that the compound may interact with its targets through a mechanism involving copper-catalyzed reactions.

Biochemical Pathways

Given its role as an intermediate in organic synthesis and pharmaceutical processes , it can be inferred that it may be involved in various biochemical reactions and pathways.

Result of Action

Its role as an intermediate in organic synthesis and pharmaceutical processes suggests that it may contribute to the synthesis of various organic compounds and pharmaceuticals .

特性

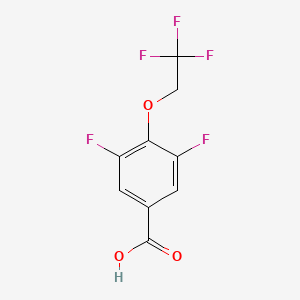

IUPAC Name |

N'-phenyl-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHHMLDBKFNDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2861305.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide](/img/structure/B2861308.png)

![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)